molecular formula C5H5N3S2 B188920 4-Amino-2-(methylthio)thiazole-5-carbonitrile CAS No. 39736-28-2

4-Amino-2-(methylthio)thiazole-5-carbonitrile

Cat. No. B188920
CAS RN: 39736-28-2
M. Wt: 171.2 g/mol
InChI Key: USUFPYSYQQCDED-UHFFFAOYSA-N
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Description

“4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3S2 . It is a solid substance .


Synthesis Analysis

The synthesis of “4-Amino-2-(methylthio)thiazole-5-carbonitrile” involves the reaction of chloroacetonitrile with potassium methyl N-cyanodithioimidocarbonate in acetone. After stirring for 1 hour at ambient temperature, triethylamine is added to the reaction mixture. The reaction is stirred for 72 hours .


Molecular Structure Analysis

The InChI code for “4-Amino-2-(methylthio)thiazole-5-carbonitrile” is 1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a solid substance . Its molecular weight is 171.25 . The compound has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

  • General Use

    • Application Summary : “4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a chemical compound used in various scientific research . It has a molecular weight of 171.25 and a CAS Number of 39736-28-2 .
    • Methods of Application : This compound is typically stored in a refrigerator and shipped at room temperature . Its physical form is solid .
  • Thiazoles

    • Application Summary : Thiazoles, a group of compounds that “4-Amino-2-(methylthio)thiazole-5-carbonitrile” belongs to, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • Results or Outcomes : The outcomes would also vary, but generally, thiazoles have been found to have beneficial effects in various biological activities .
  • Aminothiazole Compounds

    • Application Summary : Aminothiazole compounds, which “4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a part of, act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .
    • Methods of Application : The methods of application would depend on the specific use, whether as ligands, fungicides, or drugs .
    • Results or Outcomes : The outcomes would depend on the specific use, but generally, aminothiazole compounds have been found to have beneficial effects in various applications .
  • Antioxidant Activity

    • Application Summary : Aminothiazole derivatives, such as “4-Amino-2-(methylthio)thiazole-5-carbonitrile”, have demonstrated antioxidant activity . One such compound, known as dendrodoine analogs, showed an ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
  • Antineoplastic Activity

    • Application Summary : Certain aminothiazole compounds have demonstrated selective action towards human glioblastoma U251 cells and human melanoma WM793 cells, comparing to leukemia cells .

Safety And Hazards

The compound has a GHS07 signal word, indicating a warning. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

4-amino-2-methylsulfanyl-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUFPYSYQQCDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350283
Record name 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(methylthio)thiazole-5-carbonitrile

CAS RN

39736-28-2
Record name 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KAM El-Bayouki, WM Basyouni - Journal of Sulfur Chemistry, 2010 - Taylor & Francis
This review article is an attempt to cover a literature survey about thiazolopyrimidine ring system without the bridge-head nitrogen: thiazolo[4,5-d]pyrimidines, preparation of the ring …
Number of citations: 9 www.tandfonline.com

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